molecular formula C11H13BN2O3 B1400570 (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid CAS No. 1145786-45-3

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B1400570
CAS No.: 1145786-45-3
M. Wt: 232.05 g/mol
InChI Key: OMGGGTOQGOMAKG-UHFFFAOYSA-N
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Description

Historical Development in Boronic Acid Chemistry

The history of boronic acid chemistry dates back to 1860 when Edward Frankland first reported the preparation and isolation of a boronic acid, ethylboronic acid, via oxidation of triethylborane. Since then, boronic acids have been extensively studied and developed, with significant milestones including the introduction of synthetic routes that yield air-stable boronic acids and their application in organic synthesis.

A pivotal advancement occurred in 1979 with the discovery of the Miyaura-Suzuki cross-coupling reaction, which employed boronic acids as key intermediates for forming carbon-carbon bonds in organometallic chemistry. This reaction dramatically expanded the utility of boronic acids in synthetic organic chemistry.

Significance in Organometallic Chemistry

Boronic acids, including (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, are significant in organometallic chemistry due to their role as mild organic Lewis acids and their ability to form stable complexes with transition metals. Their unique reactivity profile, including the capacity to undergo cross-coupling reactions, makes them valuable intermediates in the synthesis of complex molecules.

The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, facilitating applications in catalysis and molecular recognition. Moreover, their stability and ease of handling, coupled with relatively low toxicity and environmental friendliness (ultimately degrading to boric acid), contribute to their prominence in green chemistry approaches.

Related Structural Analogs and Derivatives

Structurally related compounds include various substituted phenylboronic acids and heteroarylboronic acids. For example, phenylboronic acid, 2-thienylboronic acid, and methylboronic acid are common analogs differing in the nature of the organic substituent attached to the boron atom.

Derivatives of this compound may involve modifications of the methoxy or imidazole groups or extension of the aromatic system. Such derivatives are often explored to tune electronic properties, solubility, and reactivity for specific applications in catalysis or medicinal chemistry.

Current Research Landscape and Challenges

Current research on boronic acids focuses on expanding their synthetic utility, improving stability and selectivity in catalytic processes, and exploring their applications in medicinal chemistry and materials science. Challenges include controlling regioselectivity in functionalization, enhancing air and moisture stability of sensitive boronic acid derivatives, and developing novel boron-containing compounds with tailored properties.

Specifically, compounds like this compound are investigated for their potential in cross-coupling reactions and as building blocks for complex heterocyclic systems. Research also explores their incorporation into bioactive molecules and sensors due to their ability to interact with biomolecules through reversible covalent bonding.

Data Table: Selected Boronic Acids for Comparison

Boronic Acid Substituent(s) Molar Mass (g/mol) Melting Point (°C) CAS Number
Phenylboronic acid Phenyl 121.93 216–219 98-80-6
2-Thienylboronic acid Thiophen 127.96 138–140 6165-68-0
Methylboronic acid Methyl 59.86 91–94 13061-96-6
This compound Methoxy and 4-methyl-1H-imidazol-1-yl Not publicly available* Not publicly available* Not publicly available*

*Note: Specific physical data for this compound are not widely reported in the literature and may require experimental determination.

Detailed Research Findings

  • Synthesis and Stability : Boronic acids are typically synthesized via oxidation of borane derivatives or through palladium-catalyzed cross-coupling reactions involving boronate esters. The presence of electron-donating groups such as methoxy and heterocyclic substituents like imidazole can influence the acidity and stability of boronic acids, affecting their reactivity in coupling reactions.

  • Reactivity in Cross-Coupling : The incorporation of the 4-methyl-1H-imidazol-1-yl substituent on the phenyl ring can enhance coordination with metal catalysts, potentially improving the efficiency of Suzuki-Miyaura cross-coupling reactions. This structural feature may also influence the electronic environment of the boronic acid, modifying its reactivity profile.

  • Applications in Medicinal Chemistry : Boronic acid derivatives are increasingly utilized in drug design due to their ability to form reversible covalent bonds with biological targets. The imidazole moiety is a common pharmacophore, and its combination with boronic acid functionality may lead to novel compounds with unique biological activities. However, specific studies on this compound remain limited and represent an area for future exploration.

  • Challenges : The main challenges in working with such substituted boronic acids include achieving selective functionalization without degradation, maintaining air and moisture stability, and optimizing synthetic routes to access these compounds efficiently.

Properties

IUPAC Name

[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGGGTOQGOMAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2C=C(N=C2)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728824
Record name [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145786-45-3
Record name [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Suzuki-Miyaura Cross-Coupling Approach

Overview:
The most common and efficient method involves the Suzuki-Miyaura cross-coupling reaction, which couples a suitably functionalized aryl halide with a boronic acid derivative. This approach offers high regioselectivity and yields.

Procedure:

  • Step 1: Synthesize or procure (3-methoxy-4-bromophenyl)boronic acid or its ester derivative as the coupling partner.
  • Step 2: Prepare 4-methyl-1H-imidazole derivatives with appropriate functional groups (e.g., 4-methyl-1H-imidazole-1-yl-4-boronic acid pinacol ester or similar).
  • Step 3: Conduct Suzuki coupling in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a suitable solvent such as toluene, ethanol, or dioxane, with a base like potassium carbonate or sodium hydroxide.
  • Step 4: Purify the product via chromatography or recrystallization.

Advantages:

  • High regioselectivity
  • Mild reaction conditions
  • Good yields (~70-85%)

Data:

Reaction Conditions Catalyst Solvent Base Yield Reference
Pd(PPh₃)₄, K₂CO₃, reflux Palladium Toluene/EtOH Potassium carbonate ~80% Literature reports

Synthesis via Nucleophilic Substitution and Boronic Acid Formation

Overview:
An alternative involves the initial synthesis of a phenol or phenyl precursor bearing the methoxy group, followed by substitution with the imidazole unit, and subsequent boronic acid formation.

Procedure:

  • Step 1: Start with 3-methoxy-4-hydroxybenzene .
  • Step 2: Functionalize the hydroxy group via halogenation (e.g., bromination) to obtain (3-methoxy-4-bromophenyl) .
  • Step 3: React this intermediate with 4-methyl-1H-imidazole bearing a suitable leaving group (e.g., halide or triflate) under nucleophilic substitution conditions.
  • Step 4: Convert the substituted phenyl intermediate into the boronic acid using borylation reagents such as triisopropyl borate followed by hydrolysis.

Reaction Conditions:

  • Use of n-butyllithium in tetrahydrofuran (THF) at low temperature (-78°C) to generate aryllithium species.
  • Borylation with triisopropyl borate .
  • Hydrolysis to yield the boronic acid.

Research Data:

  • A reported synthesis involved reacting 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole with n-butyllithium and triisopropyl borate in THF at -78°C, followed by hydrolysis, resulting in the boronic acid with a yield of approximately 47%.

Alternative Methods and Recent Advances

Recent literature indicates the development of metal-free and catalyst-assisted methods for synthesizing substituted imidazoles, which can be adapted to prepare the boronic acid derivative.

Research Findings:

  • A 2020 review highlighted the use of nucleophilic boron reagents with imidazole derivatives, achieving yields up to 60% under optimized conditions.
  • The use of triisopropyl borate remains prevalent due to its stability and ease of hydrolysis to boronic acids.

Data Table Summarizing Preparation Methods

Method Key Reagents Catalyst/Conditions Typical Yield Advantages References
Suzuki-Miyaura Coupling 4-bromophenylboronic acid, imidazole derivative Pd catalyst, base, reflux 70-85% High regioselectivity, mild conditions ,,
Nucleophilic Substitution + Borylation 4-bromo-2-methoxyphenyl, triisopropyl borate -78°C n-BuLi in THF, hydrolysis 47% Versatile, adaptable to various substituents ,
Metal-free/Green Methods Phenylboronic acid derivatives, microwave or nanoparticle catalysis Microwave irradiation, magnetic nano-catalysts Up to 60% Environmentally friendly, rapid

Notes and Considerations

  • The choice of method depends on the availability of starting materials and desired purity.
  • The Suzuki coupling remains the most reliable for high-yield, regioselective synthesis.
  • Handling boronic acids and boronate esters requires precautions to prevent moisture-induced decomposition.
  • Recent advances focus on greener, solvent-free, or microwave-assisted protocols, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, methyl iodide.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H13BN2O3
  • Molecular Weight : 232.04 g/mol
  • Boiling Point : Approximately 474.7 °C (predicted)
  • Density : 1.20 g/cm³ (predicted)
  • pKa : 7.93 (predicted)

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it valuable in various chemical reactions.

Medicinal Chemistry

Boronic acids are crucial in the development of pharmaceuticals. The unique properties of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid allow it to interact with biological targets effectively.

  • Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is essential in cancer cell proliferation. Studies have shown that derivatives similar to this compound exhibit potential anticancer properties by inducing apoptosis in cancer cells .
  • Diabetes Treatment : Boronic acids have been explored for their ability to modulate glucose levels. Compounds like this compound may influence insulin signaling pathways, presenting a therapeutic avenue for diabetes management .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions.

  • Suzuki Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl groups. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals .
Reaction TypeDescriptionReference
Suzuki CouplingForms C-C bonds using arylboronic acids
Sonogashira ReactionParticipates in coupling reactions with alkynes
Buchwald-Hartwig CouplingEnables amination of aryl halides

Material Science

Boronic acids are also significant in the development of new materials, especially in polymer chemistry.

  • Smart Polymers : The ability of boronic acids to form reversible bonds with sugars allows for the creation of smart polymers that can respond to changes in their environment, such as pH or glucose concentration. This application is particularly relevant in drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound:

  • Anticancer Activity Study : A study demonstrated that derivatives of boronic acids could inhibit tumor growth in vitro by disrupting proteasome function. The specific effects of this compound were analyzed through cellular assays .
  • Synthesis of Complex Molecules : Researchers successfully employed this compound in a series of Suzuki coupling reactions to synthesize novel heterocyclic compounds with potential pharmaceutical applications .
  • Development of Responsive Polymers : Investigations into smart materials showed that incorporating this boronic acid into polymer matrices resulted in materials capable of selectively binding glucose, paving the way for innovative biosensors .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid C₁₁H₁₃BN₂O₃ 232.04 3-methoxy, 4-(4-methylimidazole)
[4-(1H-Imidazol-1-ylmethyl)phenyl]boronic acid C₁₀H₁₁BN₂O₂ 202.02 4-(imidazole-methyl)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₇H₂₀BO₄ 307.15 2-phenoxymethyl, 4-(2-methoxyethyl)
Phenyl boronic acid C₆H₇BO₂ 121.93 Unsubstituted phenyl
1-Amidio-2-triazolylethaneboronic acid C₄H₈BN₅O₂ 169.00 Triazole, amide

Key Observations :

  • The target compound’s 4-methylimidazole group distinguishes it from simpler phenyl boronic acids (e.g., phenyl boronic acid) and imidazole-methyl derivatives (e.g., [4-(1H-imidazol-1-ylmethyl)phenyl]boronic acid) .

Key Observations :

  • The target compound’s methylimidazole group may enhance binding to metalloenzymes (e.g., HDACs) via coordination or hydrogen bonding, though direct evidence is lacking .
  • Compared to phenyl boronic acid, the target’s substituents likely improve specificity for biological targets, as seen in triazole-substituted analogs .

Biological Activity

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, with the CAS number 1145786-45-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

  • Molecular Formula : C11H13BN2O3
  • Molecular Weight : 232.04 g/mol
  • Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, enhancing its utility in biological systems.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Imidazole Ring : This can be synthesized through the condensation of 4-methylimidazole with appropriate aldehydes or ketones.
  • Boronic Acid Formation : The phenylboronic acid moiety is introduced via a borylation reaction.
  • Purification : Crystallization or chromatography is employed to purify the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound:

  • Mechanism : The boronic acid moiety can inhibit proteasomal activity by binding to the active site of proteasome enzymes, leading to apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Cholinesterase Inhibition : It possesses moderate acetylcholinesterase inhibition activity (IC50 = 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC50 = 3.12 µg/mL) .
  • Antioxidant Activity : Exhibited significant antioxidant properties, with a DPPH IC50 value of 0.14 µg/mL, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boronic acids:

SubstituentEffect on Activity
Methoxy GroupEnhances solubility and bioavailability
Imidazole RingContributes to enzyme inhibition and anticancer activity

The presence of the imidazole ring is particularly significant as it enhances interactions with biological targets due to its ability to participate in hydrogen bonding and π-stacking interactions.

Q & A

Q. Basic

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.1–8.9 ppm) and methyl/methoxy groups (δ 2.4–3.8 ppm). The imidazole NH proton appears as a broad singlet (δ ~8.9 ppm) .
  • IR Spectroscopy : Confirm boronic acid B-O stretching (~1,460 cm⁻¹) and imidazole C=N vibrations (~1,580 cm⁻¹) .
  • HPLC-MS : Reverse-phase chromatography (e.g., C18 column) with MS detection ensures molecular ion alignment (e.g., m/z 190–220 range for related analogs) .

How do steric and electronic effects of the 4-methylimidazole and methoxy groups influence cross-coupling efficiency?

Advanced
The 4-methylimidazole moiety introduces steric hindrance, potentially slowing transmetallation in Suzuki reactions. Computational studies suggest electron-donating methoxy groups enhance boronic acid’s nucleophilicity, improving coupling yields with electron-deficient aryl halides. However, competing hydrolysis of the boronic acid under aqueous conditions (common in biphasic reactions) may reduce efficiency. Strategies include using anhydrous solvents (e.g., THF) or stabilizing the boronic acid as an ester . Comparative kinetic studies of analogous compounds (e.g., 4-(2-methylthiophenyl)-imidazole) show coupling yields drop by ~20% when bulky substituents are present .

What experimental approaches assess the oxidative stability of this boronic acid in biological systems?

Advanced
Oxidative stability can be evaluated via:

  • Hydrogen Peroxide Exposure : Monitor conversion to phenol derivatives using 1H NMR (e.g., 50% oxidation in 10–27 minutes for related boronic esters) .
  • Equilibrium Hydrolysis Studies : Track boronic acid ↔ ester equilibrium in aqueous buffers (pH 7.4) using alizarin red S affinity assays to quantify diol-binding affinity, which correlates with stability .
  • ROS Scavenging Assays : Measure compound degradation in cell culture media containing reactive oxygen species (ROS) inhibitors to identify dominant oxidation pathways .

How can trace impurities (e.g., residual boronic acids) be quantified in this compound?

Advanced
LC-MS/MS methods validated per ICH guidelines are recommended:

  • Column : C18 with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Detection : MRM transitions for target impurities (e.g., methyl phenylboronic acid) at m/z 121→77 (LOD <0.1 ppm) .
  • Validation : Include linearity (R² >0.99), accuracy (90–110%), and robustness against pH/temperature variations .

What design principles enable its use in glucose-responsive drug delivery systems?

Advanced
The boronic acid group forms reversible diol-borate complexes with glucose. Key considerations:

  • Hydrogel Fabrication : Incorporate the compound into poly(vinyl alcohol) matrices. The methoxy group enhances hydrophobicity, modulating hydrogel swelling kinetics .
  • Glucose Sensitivity : Optimize the pKa of the boronic acid (e.g., ~7.4 via substituent tuning) to ensure complexation under physiological conditions .
  • In Vitro Testing : Validate glucose-triggered release using fluorescent dextran probes and LC-MS quantification of payload release rates .

How does the compound’s logP affect its cellular uptake in cancer models?

Advanced
The clogP (calculated ~2.1) influences membrane permeability. Experimental workflows:

  • Partition Coefficient Assays : Measure octanol/water distribution via UV-Vis.
  • Cellular Uptake Studies : Treat leukemia cells (e.g., MEC1) with fluorescently labeled analogs and quantify intracellular accumulation via flow cytometry. Higher logP (>2.5) correlates with increased uptake but may reduce aqueous solubility .

What computational tools predict mutagenicity risks of boronic acid impurities?

Q. Advanced

  • QSAR Models : Use Derek Nexus or Leadscope to flag structural alerts (e.g., boronic acid’s potential DNA-binding).
  • Density Functional Theory (DFT) : Calculate electrophilicity indices (ω >1.5 eV suggests mutagenicity) .
  • In Silico Metabolism : Simulate hepatic oxidation pathways (e.g., CYP3A4-mediated) to identify reactive metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
Reactant of Route 2
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(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

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